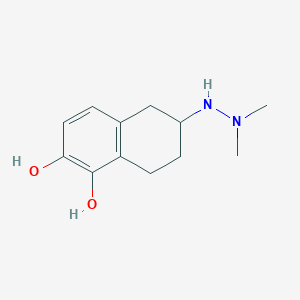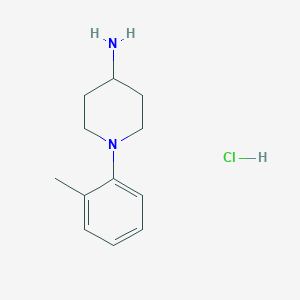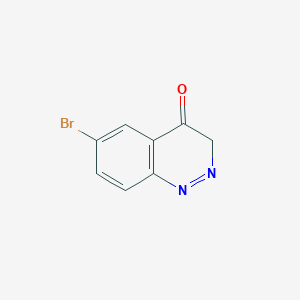
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a hydrazine functional group attached to a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves the reaction of 2,2-dimethylhydrazine with a suitable naphthalene derivative under controlled conditions. One common method involves the use of a hydrazine derivative and a naphthalene compound in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens, and other electrophiles.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity.
Tetrahydronaphthalene: The parent compound without the hydrazine group.
Naphthoquinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to the presence of both the hydrazine and diol functional groups on the tetrahydronaphthalene backbone. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
6-(2,2-dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)13-9-4-5-10-8(7-9)3-6-11(15)12(10)16/h3,6,9,13,15-16H,4-5,7H2,1-2H3 |
Clé InChI |
QFTKTIBPHBRQRP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC1CCC2=C(C1)C=CC(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)






![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)

![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)


